Z-VAD(OMe)-FMK
Overview
Description
Z-Val-Ala-Asp(OMe)-CH2F is a tripeptide consisting of Z-Val-Ala-Asp(OMe) in which the C-terminal OH group has been replaced by a fluoromethyl group. An irreversible pan-caspase inhibitor. It has a role as an apoptosis inhibitor and a protease inhibitor. It is a carbamate ester, a tripeptide and an organofluorine compound.
Mechanism of Action
Target of Action
Z-VAD(OMe)-FMK, also known as ZVAD-FMK or pan-caspase inhibitor, primarily targets caspase proteins . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
This compound acts by irreversibly binding to caspase proteases, thereby inhibiting their activity . This inhibition prevents the initiation of the proteolytic cascade that would lead to programmed cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It impairs the chemotherapy-induced apoptotic pathway, which is essential in driving synergy . It also influences the Mannose-6-phosphate receptor-mediated autophagy and the arrest of the cell cycle in G2/M .
Pharmacokinetics
It is known that the compound can permeate cells and bind to caspase enzymes, thereby exerting its inhibitory effect .
Result of Action
The primary result of this compound’s action is the inhibition of programmed cell death. By blocking caspase activity, it prevents apoptosis, pyroptosis, and necroptosis, which can lead to increased cell survival . It’s worth noting that the compound’s effects can vary depending on the cellular context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can vary between different cell types. Both mouse and human innate immune cells, macrophages, express higher levels of cell death proteins and activate cell death effectors more robustly, including caspase-1, gasdermins, caspase-8, and RIPKs, in response to specific stimuli .
Biochemical Analysis
Biochemical Properties
Z-VAD(OMe)-FMK plays a significant role in biochemical reactions by interacting with caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation . This compound binds to the active site of caspase proteases, thereby inhibiting their activity and preventing the initiation of the proteolytic cascade that leads to apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, a process that can be triggered by various stimuli, including cellular stress, DNA damage, and activation of death receptors . By inhibiting caspase activity, this compound prevents the execution phase of apoptosis, thereby promoting cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to caspases. Caspases are synthesized as inactive proenzymes that are activated via proteolytic cleavage. This compound binds to the active site of these enzymes, thereby inhibiting their proteolytic activity . This prevents the downstream events in the apoptotic pathway, including the cleavage of key cellular proteins and the ultimate disassembly of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to effectively inhibit caspase activity and prevent apoptosis in various cell types over prolonged periods
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low doses can effectively inhibit apoptosis, high doses might have toxic or adverse effects
Metabolic Pathways
This compound is involved in the apoptosis pathway, a metabolic pathway that leads to cell death. It interacts with caspases, the key enzymes in this pathway
Transport and Distribution
Given its role as a caspase inhibitor, it is likely to be distributed wherever caspases are present, particularly in cells undergoing apoptosis .
Properties
IUPAC Name |
methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGOLAMNLSLGH-QOKNQOGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420586 | |
Record name | Z-VAD (OMe)-FMK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187389-52-2 | |
Record name | Z-VAD(OMe)-FMK | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187389-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-VAD (OMe)-FMK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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